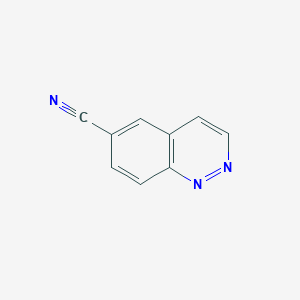
6-Cinnolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline-6-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of cinnoline-6-carbonitrile consists of a cinnoline ring with a cyano group (-CN) attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 3-bromo-4(1H)-cinnoline with copper(I) cyanide in pyridine, yielding 1,4-dihydro-4-oxocinnoline-3-carbonitrile. This intermediate is then converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride. The final step involves catalytic hydrogenation of the chloro-compound in the presence of a base to produce cinnoline-6-carbonitrile .
Another method involves the microwave-assisted one-pot green synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin microcapsules. This method uses ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base at 100°C for 20 minutes .
Industrial Production Methods
Industrial production methods for cinnoline-6-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Cinnoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can reduce cinnoline-6-carbonitrile to form other compounds.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as thiourea, carbanions, and hydrazines are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of cinnoline-6-carbonitrile.
Reduction: Reduced forms of cinnoline-6-carbonitrile.
Scientific Research Applications
Cinnoline-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of cinnoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, certain cinnoline derivatives act as human neutrophil elastase inhibitors, exhibiting reversible competitive inhibition. This activity is attributed to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
Cinnoline-6-carbonitrile can be compared with other similar compounds, such as quinoxalines and quinazolines. These compounds share a similar bicyclic structure with two nitrogen atoms in the ring. cinnoline-6-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the sixth position .
List of Similar Compounds
Quinoxalines: Known for their antibacterial and anticancer properties.
Quinazolines: Used in medicinal chemistry for their anti-inflammatory and analgesic activities.
Properties
CAS No. |
318276-75-4 |
|---|---|
Molecular Formula |
C9H5N3 |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
cinnoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H |
InChI Key |
QVZFZRFRHYQCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


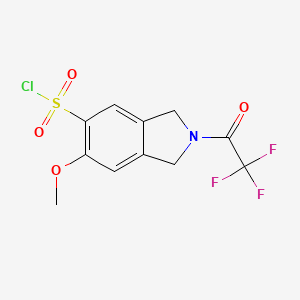
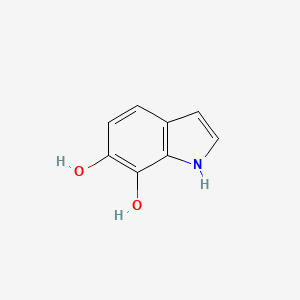


![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
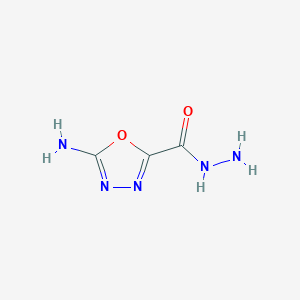
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)


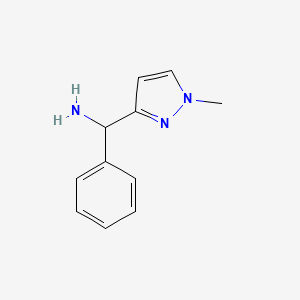
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
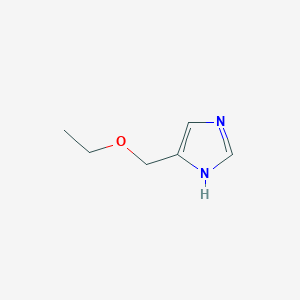
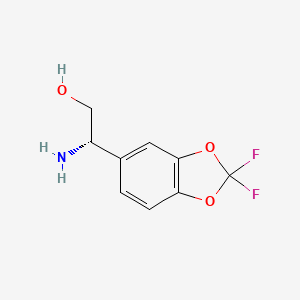
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
